Sulfanilamide

Descripción general

Descripción

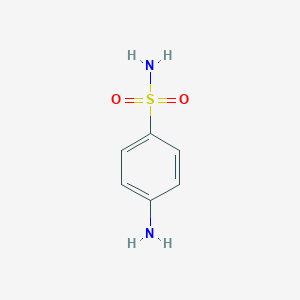

Sulfanilamide is a sulfonamide antibacterial drug that was first synthesized in 1908 by the Austrian chemist Paul Josef Jakob Gelmo. It is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound played a crucial role in the development of antibiotics and was widely used during World War II to reduce infection rates. Although it is rarely used systemically today due to toxicity and the availability of more effective sulfonamides, it remains in use in topical preparations for treating vaginal yeast infections caused by Candida albicans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sulfanilamide can be carried out through several steps starting from benzene. One common method involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

Acetylation of Aniline: Aniline is acetylated to form acetanilide.

Sulfonation of Acetanilide: Acetanilide is sulfonated to form p-acetamidobenzenesulfonyl chloride.

Ammonolysis: p-Acetamidobenzenesulfonyl chloride undergoes ammonolysis to form p-acetamidobenzenesulfonamide.

Hydrolysis: p-Acetamidobenzenesulfonamide is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the preparation method involves adding n-acetylsulfanilyl chloride into ammonium hydroxide to obtain p-acetamidobenzene sulfamide. This compound is then hydrolyzed under alkaline conditions to obtain sodium this compound, which is reacted with hydrochloric acid to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfanilic acid.

Reduction: Reduction of this compound can yield aniline derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products:

Oxidation: Sulfanilic acid.

Reduction: Aniline derivatives.

Substitution: Nitro and halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Sulfanilamide was one of the first antibiotics used to treat bacterial infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid, a substrate for dihydropteroate synthase. This property makes it effective against a range of Gram-positive and some Gram-negative bacteria.

Clinical Studies

Recent studies have highlighted the effectiveness of this compound derivatives in treating infections. For example, a study assessed several Schiff base derivatives of this compound and found significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) lower than those of this compound itself .

| Compound | MIC against S. aureus (mg/mL) | MIC against E. faecalis (mg/mL) |

|---|---|---|

| This compound | 0.078 | 0.938 |

| Compound 1b | 0.234 | 0.312 |

| Compound 1d | 0.039 | 0.234 |

Treatment of Chronic Conditions

This compound has been utilized in treating chronic conditions such as ulcerative colitis. A clinical study reported that patients exhibited rapid improvement in symptoms after this compound therapy, with significant reductions in stool frequency and blood presence within days of treatment .

Case Studies

- Case Study A : A patient with severe ulcerative colitis showed marked improvement after 44 days of this compound treatment, with normalization of proctoscopic findings.

- Case Study B : Another patient experienced complete symptom resolution after initial this compound therapy, leading to significant weight gain and improved quality of life.

Anticancer Research

Emerging research indicates that this compound derivatives may possess anticancer properties. Studies suggest that certain derivatives can induce apoptosis in cancer cell lines by upregulating reactive oxygen species production, indicating potential for development as anticancer agents .

Toxicological Studies

Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly toxicity in certain formulations. The infamous Elixir this compound disaster in the 1930s highlighted the need for rigorous safety testing before drug approval .

Safety Assessments

Current toxicological evaluations focus on:

- Skin sensitization

- Hepatotoxicity

- Nephrotoxicity

These assessments are crucial for ensuring safe use in clinical settings.

Pharmacological Properties

This compound exhibits a range of pharmacological activities beyond antibacterial effects:

Mecanismo De Acción

Sulfanilamide functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparación Con Compuestos Similares

Sulfanilamide is part of a larger class of sulfonamide antibiotics. Similar compounds include:

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.

Sulfacetamide: Used in ophthalmic preparations to treat bacterial eye infections.

Uniqueness: this compound was one of the first sulfonamide antibiotics discovered and played a pivotal role in the development of antibacterial drugs. Its historical significance and the foundational role it played in antibiotic therapy set it apart from other sulfonamides .

Actividad Biológica

Sulfanilamide, a sulfonamide antibiotic, has played a significant role in the treatment of bacterial infections since its introduction in the 1930s. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and pharmacokinetics, supported by data tables and case studies.

Overview of this compound

This compound is the first synthetic antibacterial agent used effectively against various bacterial infections. It functions primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively.

Antimicrobial Activity

Efficacy Against Bacteria

This compound exhibits significant antimicrobial activity against a range of pathogens. Recent studies have highlighted its minimum inhibitory concentration (MIC) against common bacteria:

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.078 |

| Enterococcus faecalis | 0.938 |

| Pseudomonas aeruginosa | 0.234 |

In comparison, novel derivatives of this compound have shown enhanced activity. For instance, certain Schiff bases derived from this compound demonstrated MIC values as low as 0.014 mg/mL against Staphylococcus aureus, indicating a potential for developing more effective antimicrobial agents .

Case Study: Treatment of Gonorrhea

A historical application of this compound was in treating gonorrhea. Initial reports suggested promising results; however, subsequent studies revealed lower cure rates than expected. For example, in a series of 225 cases, only 35% were cured with this compound treatment . This variability underscores the importance of further research into its clinical efficacy.

Cytotoxicity and Safety Profile

While this compound is effective against bacteria, its safety profile has been scrutinized due to historical incidents involving toxic formulations. The infamous Elixir this compound disaster in 1937 resulted in over 100 deaths due to the use of diethylene glycol as a solvent without proper safety testing . Symptoms included severe abdominal pain and kidney failure, highlighting the critical need for rigorous safety assessments before drug approval.

Recent studies have also evaluated the cytotoxic effects of this compound and its derivatives on human cell lines. For instance, certain derivatives showed significant cytotoxicity at concentrations as low as 5 μg/mL against cancer cell lines such as HT-29 (colorectal adenocarcinoma) and LN229 (glioblastoma) cells . In contrast, this compound itself exhibited lower cytotoxicity in these assays.

Pharmacokinetics and Drug Release Studies

Research into the pharmacokinetics of this compound has revealed insights into its release mechanisms when formulated in liposomes. A study demonstrated that approximately 20% of this compound was released from liposomal formulations within one hour, which is significantly slower than its release from standard solutions . This controlled release could enhance its therapeutic efficacy while minimizing side effects.

Q & A

Basic Research Questions

Q. How can researchers optimize sulfanilamide synthesis protocols to ensure reproducibility?

- Methodological Answer : Follow a stepwise synthesis protocol (e.g., acetylation of aniline, hydrolysis, and purification) with detailed characterization using melting point analysis, IR spectroscopy, and NMR. Validate each intermediate’s purity via TLC or HPLC . Replicate methods from historical studies (e.g., Ernest Fourneau’s work on Prontosil decomposition) and cross-reference with modern analytical standards . Ensure reaction conditions (temperature, solvent ratios) are rigorously documented to minimize batch-to-batch variability .

Q. What analytical techniques are critical for assessing this compound purity in pharmaceutical-grade samples?

- Methodological Answer : Use a combination of:

- Titrimetry : Quantify primary amine groups via diazotization.

- Chromatography : HPLC with UV detection (λ = 260 nm) to separate impurities.

- Spectroscopy : FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

- Reference NIST-certified spectra for validation .

Q. How should researchers design experiments to study this compound’s bacteriostatic mechanisms?

- Methodological Answer :

- In vitro assays : Measure minimum inhibitory concentration (MIC) against Streptococcus strains using broth microdilution.

- Metabolic interference : Track dihydropteroate synthase (DHPS) inhibition via spectrophotometric analysis of folate precursor depletion .

- Include positive/negative controls (e.g., trimethoprim for DHPS comparison) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s S-nitrosylation interference be resolved?

- Methodological Answer : Contradictions often arise from nitrite contamination or incomplete Hg²⁺/sulfanilamide treatment. Standardize protocols by:

- Pre-treatment : Add this compound (10 mM) to eliminate nitrite artifacts.

- Validation : Use chemiluminescence detectors for SNO-protein quantification and compare with triiodide-based methods .

- Report limits of detection (LOD) and quantify batch-specific variability using σrand² and σsyst² calculations .

Q. What statistical frameworks are suitable for optimizing this compound’s role in liquid crystalline epoxy orientation?

- Methodological Answer : Apply a Box-Behnken experimental design to model the effects of magnetic field strength (0.5–2.0 T), B-staging time (30–90 min), and this compound concentration (5–15 wt%). Use regression models (R² > 0.85) to predict orientation parameters and validate via polarized optical microscopy . Include error propagation analysis for material anisotropy measurements .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict this compound-DHPS binding affinities. Cross-validate with crystallographic data (PDB: 1AJ0).

- QSAR : Apply partial least squares (PLS) regression to correlate electronic parameters (HOMO-LUMO gaps, logP) with antimicrobial activity .

- Disclose software versions and force field parameters to ensure reproducibility .

Q. Data Reporting & Reproducibility

Q. What metadata is essential for sharing this compound-related datasets?

- Methodological Answer :

- Sample preparation : Document solvent batches, drying protocols, and storage conditions (-20°C vs. ambient).

- Instrumentation : Specify HPLC column type (C18 vs. HILIC), detector settings, and calibration curves .

- Statistical outliers : Apply Grubbs’ test (α = 0.05) and report excluded data points .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .

Q. How should researchers address discrepancies between theoretical and experimental this compound yields?

- Methodological Answer :

- Theoretical yield : Calculate based on stoichiometry and limiting reagents.

- Experimental yield : Adjust for purification losses (e.g., recrystallization efficiency).

- Use mass balance equations and uncertainty analysis (±5% acceptable for multi-step syntheses) .

Q. Ethical & Interdisciplinary Considerations

Q. What ethical guidelines apply to this compound research involving bacterial resistance studies?

- Methodological Answer :

- Biosafety : Conduct MIC assays in BSL-2 facilities for pathogenic strains.

- Data transparency : Disclose antibiotic resistance gene profiles (e.g., sul1, sul2) in supplementary materials .

- Obtain institutional review board (IRB) approval for clinical data retrospection .

Q. How can this compound research integrate materials science and pharmacology?

Propiedades

IUPAC Name |

4-aminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |

| Record name | Sulfanilamide [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023622 | |

| Record name | Sulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |

| Record name | SID47193670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000073 [mmHg] | |

| Record name | Sulfanilamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/ | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |

CAS No. |

63-74-1 | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilamide [INN:DCF:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21240MF57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

329 to 331 °F (NTP, 1992), 165.5 °C | |

| Record name | SULFANILAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFANILAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfanilamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.